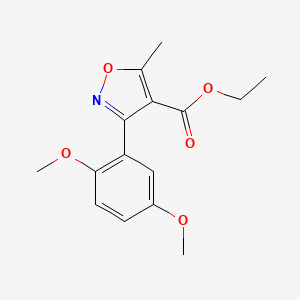

Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18360383

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO5 |

|---|---|

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3 |

| Standard InChI Key | TUDBBOVBAXIHJH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C |

Introduction

Structural Characteristics and Molecular Properties

Core Isoxazole Architecture

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, forms the structural backbone of this compound. The 1,2-oxazole configuration positions the oxygen at the second ring position and nitrogen at the third, creating a dipole moment that influences reactivity. Substituents at the 3-, 4-, and 5-positions modulate electronic and steric properties:

-

3-Position: A 2,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy groups, enhancing π-π stacking interactions in biological systems.

-

4-Position: An ethyl ester () provides sites for hydrolysis or transesterification reactions.

-

5-Position: A methyl group () contributes steric bulk, potentially affecting binding affinity in molecular targets.

Spectroscopic and Physicochemical Data

Key properties include:

The compound’s moderate lipophilicity () suggests balanced solubility in polar and nonpolar media, advantageous for drug discovery .

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

Synthesis typically proceeds via cyclocondensation followed by functionalization:

-

Isoxazole Ring Formation: A 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne precursor generates the isoxazole core.

-

Esterification: Ethyl chloroformate reacts with a carboxylic acid intermediate to install the ethyl ester.

-

Methoxy Group Attachment: Friedel-Crafts alkylation or nucleophilic aromatic substitution introduces the dimethoxyphenyl group.

Reaction Conditions and Yield Optimization

Critical parameters include:

-

Solvent Selection: Dichloromethane (DCM) enhances dipole interactions during cycloaddition, achieving yields >75%.

-

Temperature Control: Maintaining 0–5°C during nitrile oxide generation minimizes side reactions.

-

Catalysis: Lewis acids like accelerate methoxy group installation.

Scalability and Industrial Relevance

Continuous flow reactors improve reproducibility for gram-to-kilogram scale production, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide couplings :

This reaction is pivotal for generating bioactive derivatives .

Electrophilic Aromatic Substitution

The dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups, enabling nitration or halogenation.

Ring-Opening Reactions

Strong nucleophiles (e.g., hydroxylamine) cleave the isoxazole ring, producing β-keto amides for further functionalization.

Comparative Analysis with Related Isoxazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume